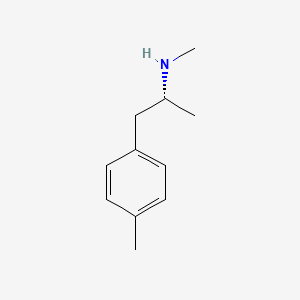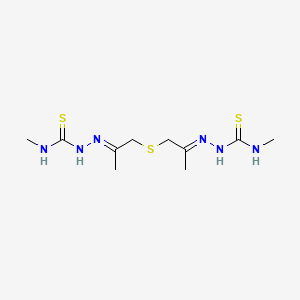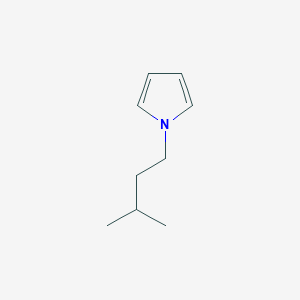
N,N,N',N',N'',N''-Hexakis(((2-octyldodecyl)oxy)methyl)-1,3,5-triazine-2,4,6-triamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N,N’,N’,N’‘,N’'-Hexakis(((2-octyldodecyl)oxy)methyl)-1,3,5-triazine-2,4,6-triamine: is a complex organic compound belonging to the class of triazine derivatives. Triazines are known for their diverse applications in various fields, including agriculture, pharmaceuticals, and materials science. This particular compound is characterized by its unique structure, which includes multiple long alkyl chains attached to a triazine core, making it highly hydrophobic and suitable for specific industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N,N,N’,N’,N’‘,N’'-Hexakis(((2-octyldodecyl)oxy)methyl)-1,3,5-triazine-2,4,6-triamine typically involves the following steps:
Formation of the Triazine Core: The triazine core is synthesized through a cyclization reaction involving cyanuric chloride and an amine precursor.
Attachment of Alkyl Chains: The long alkyl chains are introduced through a nucleophilic substitution reaction, where the triazine core reacts with 2-octyldodecyl alcohol in the presence of a base such as sodium hydroxide.
Purification: The final product is purified using techniques such as column chromatography or recrystallization to obtain a high-purity compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure efficient synthesis. The use of automated systems for monitoring reaction conditions and controlling the addition of reagents can enhance the yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
N,N,N’,N’,N’‘,N’'-Hexakis(((2-octyldodecyl)oxy)methyl)-1,3,5-triazine-2,4,6-triamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The alkyl chains can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide as a base in an organic solvent.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines.
Applications De Recherche Scientifique
N,N,N’,N’,N’‘,N’'-Hexakis(((2-octyldodecyl)oxy)methyl)-1,3,5-triazine-2,4,6-triamine has several scientific research applications:
Chemistry: Used as a building block for synthesizing other complex molecules.
Biology: Investigated for its potential as a surfactant in biological systems.
Medicine: Explored for its antimicrobial properties and potential use in drug delivery systems.
Industry: Utilized in the formulation of coatings, adhesives, and lubricants due to its hydrophobic nature.
Mécanisme D'action
The mechanism of action of N,N,N’,N’,N’‘,N’'-Hexakis(((2-octyldodecyl)oxy)methyl)-1,3,5-triazine-2,4,6-triamine involves its interaction with specific molecular targets. The long alkyl chains allow it to embed into lipid bilayers, disrupting membrane integrity and leading to antimicrobial effects. Additionally, its triazine core can interact with nucleophilic sites on proteins and enzymes, inhibiting their activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Melamine: A simpler triazine derivative used in the production of resins and plastics.
Cyanuric Acid: Another triazine compound used in water treatment and as a precursor for herbicides.
Atrazine: A widely used herbicide with a triazine core.
Uniqueness
N,N,N’,N’,N’‘,N’'-Hexakis(((2-octyldodecyl)oxy)methyl)-1,3,5-triazine-2,4,6-triamine is unique due to its multiple long alkyl chains, which impart significant hydrophobicity and make it suitable for specialized applications in coatings and lubricants. Its complex structure also allows for diverse chemical modifications, enhancing its versatility in research and industrial applications.
Propriétés
Numéro CAS |
84962-46-9 |
|---|---|
Formule moléculaire |
C129H258N6O6 |
Poids moléculaire |
1989.5 g/mol |
Nom IUPAC |
2-N,2-N,4-N,4-N,6-N,6-N-hexakis(2-octyldodecoxymethyl)-1,3,5-triazine-2,4,6-triamine |
InChI |
InChI=1S/C129H258N6O6/c1-13-25-37-49-61-67-79-91-103-121(97-85-73-55-43-31-19-7)109-136-115-133(116-137-110-122(98-86-74-56-44-32-20-8)104-92-80-68-62-50-38-26-14-2)127-130-128(134(117-138-111-123(99-87-75-57-45-33-21-9)105-93-81-69-63-51-39-27-15-3)118-139-112-124(100-88-76-58-46-34-22-10)106-94-82-70-64-52-40-28-16-4)132-129(131-127)135(119-140-113-125(101-89-77-59-47-35-23-11)107-95-83-71-65-53-41-29-17-5)120-141-114-126(102-90-78-60-48-36-24-12)108-96-84-72-66-54-42-30-18-6/h121-126H,13-120H2,1-12H3 |
Clé InChI |
UKZKHPHQNFOLOG-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCC(CCCCCCCC)COCN(COCC(CCCCCCCC)CCCCCCCCCC)C1=NC(=NC(=N1)N(COCC(CCCCCCCC)CCCCCCCCCC)COCC(CCCCCCCC)CCCCCCCCCC)N(COCC(CCCCCCCC)CCCCCCCCCC)COCC(CCCCCCCC)CCCCCCCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


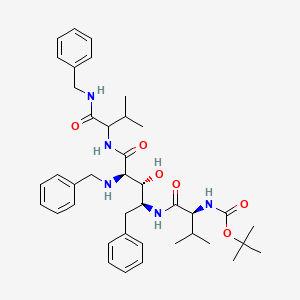

![7-(2-aminophenyl)-7,18,25-triazanonacyclo[14.13.2.22,5.03,12.04,9.013,30.017,25.019,24.027,31]tritriaconta-1(29),2(33),3(12),4(9),5(32),10,13(30),14,16(31),17,19,21,23,27-tetradecaene-6,8,26-trione](/img/structure/B15184056.png)
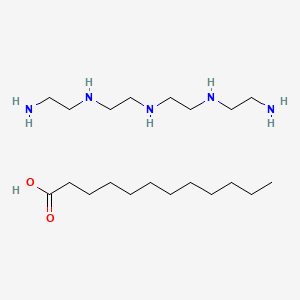
![2-[1-(4-chlorophenyl)-3,4-dihydroisoquinolin-3-yl]-N,N-dimethylethanamine;dihydrochloride](/img/structure/B15184063.png)
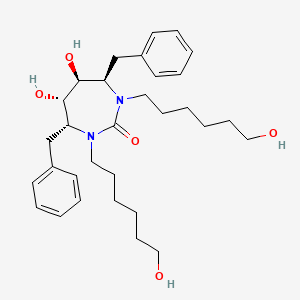

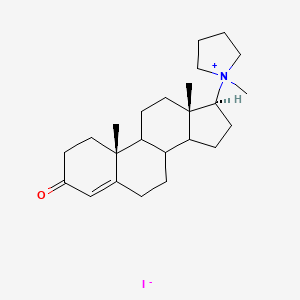
![(E)-but-2-enedioic acid;ethyl (1R,2S)-2-[[bis(2-hydroxyethyl)amino]methyl]-1-phenylcyclopropane-1-carboxylate](/img/structure/B15184088.png)
